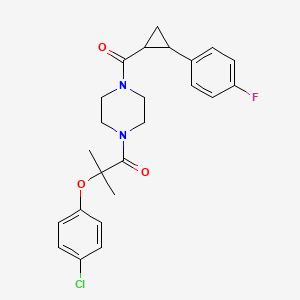
2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structural characteristics, including a blend of chlorinated and fluorinated aromatic systems coupled with a piperazine ring. These structural features lend this compound a suite of interesting chemical and biological properties, positioning it as a valuable subject in both industrial and academic research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one typically begins with the chlorination of phenol to produce 4-chlorophenol. Subsequent etherification with 2-chloropropionic acid yields 2-(4-chlorophenoxy)-propionic acid. This intermediate undergoes cyclization and subsequent reactions to form the cyclopropane ring and integrate the piperazine moiety. Key steps involve using reagents such as sodium hydride, phosphorus oxychloride, and ethyl acetate under controlled conditions to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions such as temperature control, solvent selection, and reaction time is crucial. Utilizing continuous flow reactors can improve efficiency and scalability. The final purification often involves crystallization or chromatography to isolate the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reductive conditions, such as hydrogenation using palladium on carbon, can reduce the compound, potentially affecting the aromatic rings and the cyclopropane moiety.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated aromatic rings, where halide atoms are replaced by nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Reagents like lithium aluminum hydride, sodium borohydride, and palladium catalysts are commonly used in the reduction reactions, while oxidizing agents like chromium trioxide and permanganates are used in oxidation reactions.
Major Products Formed
Reaction with oxidizing agents typically forms various carboxylic acids and ketones. Reductive conditions may yield simpler hydrocarbons and reduced aromatic systems. Substitution reactions generate a wide array of functionalized derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
The compound finds extensive applications across various fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, particularly in designing drugs targeting specific receptors or enzymes.
Industry: Utilized in the manufacture of specialty chemicals and materials, owing to its stable yet reactive nature.
Wirkmechanismus
The compound's mechanism of action is closely tied to its ability to interact with specific molecular targets such as G-protein-coupled receptors or enzyme active sites. It can modulate the activity of these proteins by either inhibiting or activating them, depending on its binding affinity and the structural conformation it adopts upon interaction.
Vergleich Mit ähnlichen Verbindungen
2-(4-Chlorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one stands out due to its unique combination of functional groups, offering a distinct balance between hydrophobic and hydrophilic properties. Similar compounds might include:
2-(4-Bromophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
2-(4-Methoxyphenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
2-(4-Fluorophenoxy)-1-(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-methylpropan-1-one
Each of these compounds shares the core structure but varies in its specific substituents, leading to differences in reactivity, biological activity, and industrial applications.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3/c1-24(2,31-19-9-5-17(25)6-10-19)23(30)28-13-11-27(12-14-28)22(29)21-15-20(21)16-3-7-18(26)8-4-16/h3-10,20-21H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGFBXWBYAJSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C(=O)C2CC2C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
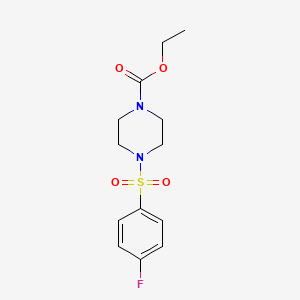
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)
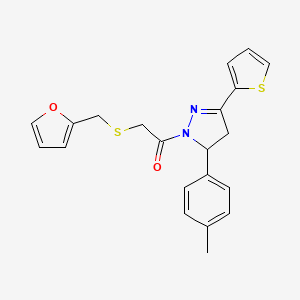
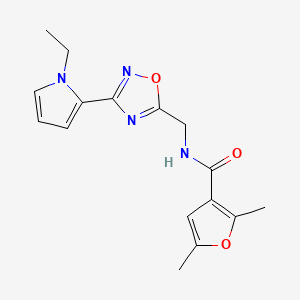

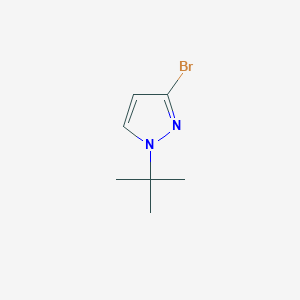
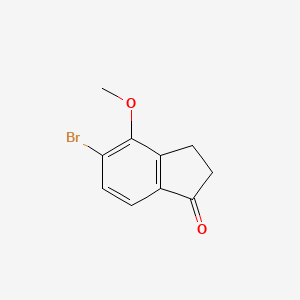
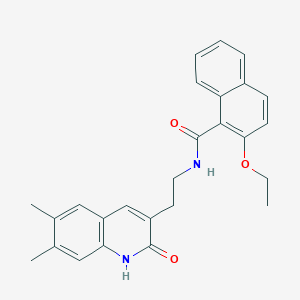

![1-Azaspiro[4.4]nonan-3-ol hydrochloride](/img/structure/B2542743.png)

![(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide](/img/structure/B2542748.png)
